molecular formula C4H6O2 B146191 beta-Butyrolactone CAS No. 36536-46-6

beta-Butyrolactone

Cat. No. B146191
CAS RN: 36536-46-6
M. Wt: 86.09 g/mol
InChI Key: GSCLMSFRWBPUSK-UHFFFAOYSA-N
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Description

Beta-Butyrolactone (BL) is a chemical compound that has garnered significant interest in the field of polymer chemistry due to its potential in the synthesis of polymeric materials. The ring-opening polymerization of BL is a particularly noteworthy process, as it can lead to the formation of polymers with specific stereochemical configurations, such as predominantly syndiotactic poly(3-hydroxybutyrate) (P(3HB)) .

Synthesis Analysis

The synthesis of beta-butyrolactones can be complex and is influenced by the presence of various substituents. For instance, the synthesis of beta-hydroxy-alpha-sulfenyl-gamma-butyrolactones has been explored, revealing that the presence of sulfur-oxygen interactions plays a crucial role in the isomerization process of these compounds . The synthesis process is sensitive to the stereochemical environment, which can lead to a preference for certain isomeric forms over others.

Molecular Structure Analysis

The molecular structure of beta-butyrolactones is characterized by the presence of a lactone ring, which is a cyclic ester. The ring structure can undergo polymerization, leading to the formation of materials with varying stereochemistry. X-ray crystallography studies have shown that the molecular structure of beta-hydroxy-alpha-sulfenyl-gamma-butyrolactones is influenced by nonbonded sulfur-oxygen interactions, which can dictate the stereochemical outcome of the synthesized lactones .

Chemical Reactions Analysis

Chemical reactions involving beta-butyrolactones, such as the ring-opening polymerization catalyzed by distannoxane complexes, are of significant interest. The polymerization process is considered to be of a living nature, allowing for the control of polymer chain length and end-group functionality. The steric control during the polymerization process is predominantly due to diastereomeric interactions, which influence the syndiospecificity of the resulting polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-butyrolactones are closely related to their molecular structure and the nature of the substituents present. The ring-opening polymerization of BL can result in materials with specific physical properties, such as thermal stability and mechanical strength, which are determined by the stereochemistry of the polymer chains. The temperature effect on the polymerization process can be used to determine the activation energy for syndiotactic versus isotactic diad placement, which in turn affects the material properties of the synthesized polymer .

Scientific Research Applications

Effects on Fungus Aspergillus terreus

Beta-butyrolactone I enhances secondary metabolite production in Aspergillus terreus, including the therapeutically important compound lovastatin. This molecule induces morphological and sporulation changes in the fungus, leading to increased hyphal branching and submerged sporulation (Schimmel, Coffman, & Parsons, 1998).

Polymerization Studies

  • β-butyrolactone's ring-opening polymerization catalyzed by distannoxane complexes has been studied, showing that this process is of a living nature and leads to predominantly syndiotactic polymers (Hori & Hagiwara, 1999).
  • Trifluoromethane sulfonic acid can selectively catalyze β-butyrolactone's ring-opening, leading to well-defined block copolymers useful in various applications (Couffin, Martín-Vaca, Bourissou, & Navarro, 2014).

Catalytic Processes

Aluminoxane catalysts are used in the stereoregular polymerization of β-butyrolactone to create high molecular weight, isotactic poly-β-butyrolactone (Pajerski & Lenz, 1993).

Synthesis and Characterization Studies

  • A study on synthesizing crystalline DL-poly-β-hydroxybutyrate from DL-β-butyrolactone revealed that certain organometallic catalysts could produce highly crystalline samples of polyester (Agostini, Lando, & Shelton, 1971).
  • Butyrolactone lignan disaccharides isolated from Flacourtia ramontchi have unique structures, potentially useful in various scientific applications (Satyanarayana, Krupadanam, & Srimannarayana, 1991).

Surface Film Studies

Surface films formed on lithium surfaces in γ-butyrolactone solutions have been studied using FTIR and NMR, showcasing the interaction of β-butyrolactone with metal surfaces and its potential applications in battery technology (Aurbach, 1989).

Safety And Hazards

Beta-Butyrolactone is a suspected carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is mildly toxic by ingestion and a moderate skin irritant . It is incompatible with strong oxidizers and strong bases, and is hydrolyzed by water and aqueous alkali .

Future Directions

Lactones are a group of compounds that have been known for several decades. The commercial importance of lactones results from the possibility of manufacturing a broad scope of derivatives and polymers with a wide spectrum of applications . The work is focused on the methods for the synthesis of lactones and lactones derivates, as well as on the special properties and application of the studied compounds .

properties

IUPAC Name

4-methyloxetan-2-one
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InChI

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3
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InChI Key

GSCLMSFRWBPUSK-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(=O)O1
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Molecular Formula

C4H6O2
Record name BETA-BUTYROLACTONE
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Related CAS

36486-76-7
Record name 2-Oxetanone, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1020223
Record name beta-Butyrolactone
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Molecular Weight

86.09 g/mol
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Physical Description

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO]
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Boiling Point

160 to 163 °F at 29 mmHg (NTP, 1992)
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Flash Point

140 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
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Density

1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg]
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Product Name

beta-Butyrolactone

CAS RN

3068-88-0, 36536-46-6
Record name BETA-BUTYROLACTONE
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Record name beta-Butyrolactone
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Melting Point

-46.3 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
Y Zhang, RA Gross, RW Lenz - Macromolecules, 1990 - ACS Publications
Thestereochemical course of the ring-opening polymerization of/3-butyrolactone, BL, cata-lyzed by triethylaluminum/water and diethylzinc/water catalysts was studied using (S)-BL as a …
Number of citations: 161 pubs.acs.org
JE Kemnitzer, SP McCarthy, RA Gross - Macromolecules, 1993 - ACS Publications
In a previous report, we have documented the ability of tri-n-butyltin methoxide (Sn (n-Bu) 3OCH3) to catalyze the ring-opening polymerization of racemic/3-butyrolactone ((±)-BL) to …
Number of citations: 127 pubs.acs.org
Y Hori, M Suzuki, A Yamaguchi, T Nishishita - Macromolecules, 1993 - ACS Publications
R=(CH2) nCH3 (= 0-12) the P (HA) s (1) consist mainly of (fi)-3-hydroxybutyrate ((R)-HB) which plays an important role in their biode-gradability, biocompatibility, and other physical …
Number of citations: 142 pubs.acs.org
JE Kemnitzer, SP McCarthy, RA Gross - Macromolecules, 1993 - ACS Publications
In this report, we have documented the ability of tributyltin methoxide, SnBu3OCH3, to catalyze the ring-opening polymerizationof/3-butyrolactone, BL, with a preference for syndiotactic (…
Number of citations: 172 pubs.acs.org
N Tanahashi, Y Doi - Macromolecules, 1991 - ACS Publications
Introduction An optically active poly [(E)-3-hydroxybutyrate], P [(E)-HB], is synthesized by a variety of bacteria and functions as an intracellular storage material of carbon and energy. 1· …
Number of citations: 93 pubs.acs.org
M Kowalczuk, G Adamus, Z Jedlinski - Macromolecules, 1994 - ACS Publications
Novel graft polymers have been synthesized via an anionic grafting reaction of/3-butyrolactone (/3-BL) on poly (methyl methacrylate)(PMMA). It was found thatpartially saponified PMMA …
Number of citations: 52 pubs.acs.org
Y Hori, Y Takahashi, A Yamaguchi, T Nishishita - Macromolecules, 1993 - ACS Publications
Introduction. A wide variety of microorganisms pro-duce poly [(fi)-3-hydroxyalkanoates](P (3HA) s) asacarbon and energy supply. 1-3 Recently, Imperial Chemical Industries (ICI) has …
Number of citations: 90 pubs.acs.org
Y Hori, A Yamaguchi - Macromolecules, 1995 - ACS Publications
Revised Manuscript Received October 31, 1994 Introduction. Poly ((R)-3-hydroxyaIkanoate) s (PHAs) are a class of (R)-3-monoalkyl-substituted polyesters which are naturally occurring …
Number of citations: 20 pubs.acs.org
S Roelens, A Dalla Cort… - The Journal of Organic …, 1992 - ACS Publications
Results Following Seebach’s considerations, 6, 9 it was supposed that the “addition” of a methyl group should not introduce particularly severe steric restrictions into the macro-tetrolide …
Number of citations: 23 pubs.acs.org
TJJ Whitehorne, F Schaper - Canadian Journal of Chemistry, 2014 - cdnsciencepub.com
Pseudo-first-order rate constants for the polymerization of rac-lactide with dimeric (nacnac Bn Cu(μ-OiPr)) 2 (nacnac Bn = deprotonated N,N′-dibenzyl-2-amino-4-imino-pent-2-ene), 1, …
Number of citations: 31 cdnsciencepub.com

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